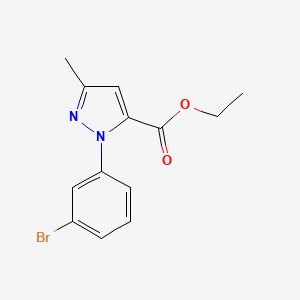
Ethyl 1-(3-bromophenyl)-3-methyl-1h-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “3-bromophenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a bromine atom attached at the 3rd position. The “ethyl” and “methyl” groups are common in organic chemistry, representing chains of two and one carbon atoms, respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the ethyl and methyl groups, and the attachment of the 3-bromophenyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various groups (ethyl, 3-bromophenyl, and methyl) attached at the appropriate positions . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an organic compound, this molecule could participate in a variety of chemical reactions. The presence of the bromine atom might make it susceptible to reactions involving halogen exchange or the formation of carbon-bromine bonds . The pyrazole ring could potentially engage in reactions specific to heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom or the pyrazole ring) would influence properties like solubility, melting point, and reactivity .科学的研究の応用
1. Synthetic Applications in Heterocycle Formation
Ethyl 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of complex heterocycles. It's utilized in radical cyclisation reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This compound aids in the creation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).
2. Role in Molecular Structural Analysis
The compound plays a crucial role in the study of molecular structures. Its derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and characterized through various techniques like single crystal X-ray diffraction, enabling detailed molecular geometry and electronic structure-property analyses (Viveka et al., 2016).
3. Potential in Optical Nonlinearity Applications
N-substituted derivatives of this compound have shown promise in optical nonlinearity applications. Studies using laser pulses have identified certain derivatives as potential candidates for optical limiting applications, highlighting the compound's role in developing new materials for optical technologies (Chandrakantha et al., 2013).
4. Use in Corrosion Inhibition
Derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, synthesized from similar pyrazole compounds, have been found effective as corrosion inhibitors for mild steel. This application is particularly valuable in industrial processes like pickling, demonstrating the compound's utility in industrial chemistry (Dohare et al., 2017).
5. Intermediate in Insecticide Production
This compound serves as an important intermediate in synthesizing new insecticides like chlorantraniliprole. Its synthesis from related compounds demonstrates a potential route for developing cost-effective and efficient insecticides (Zhi-li, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(3-bromophenyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBUCFLWLTZNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

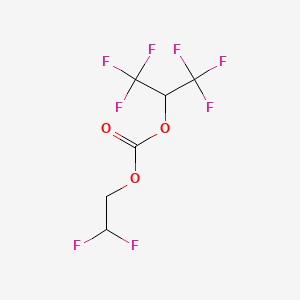
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746277.png)
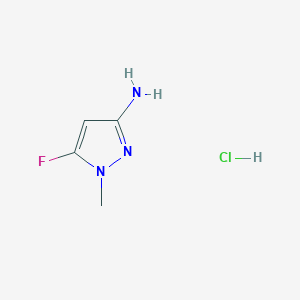
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2746279.png)
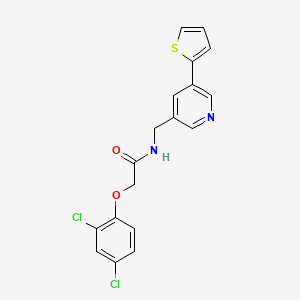


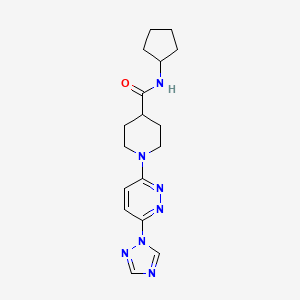
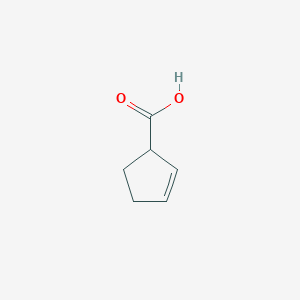
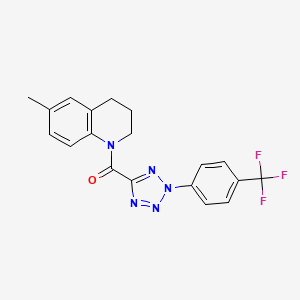
![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2746291.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2746298.png)
![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)